molecular formula C12H20O2 B8536872 3,5-Dimethyl-1-(carbethoxymethylene)cyclohexane

3,5-Dimethyl-1-(carbethoxymethylene)cyclohexane

Cat. No. B8536872
M. Wt: 196.29 g/mol
InChI Key: LOIOUEKABHAYLF-UHFFFAOYSA-N
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Patent
US04457862

Procedure details

85 g of dry toluene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. Under a nitrogen atmosphere there are now introduced 17.2 g of sodium in small portions and the mixture is heated to boiling. After dissolution of the sodium (after about 3 hours), the mixture is cooled to 20° C. and there is slowly added dropwise thereto (during about 11/2 hours) a mixture of 219 g of ethyl diethylphosphonoacetate, 95 g of 3,5-dimethyl-cyclohexanone and 220 g of dry toluene. The temperature is held between 25° and 30° C. The mixture is stirred at this temperature for a further 2 days and thereupon poured on to 400 g of ice, extracted with toluene, washed neutral and concentrated. The residue is distilled over a Widmer column and thus yields 110 g of ethyl 3,5-dimethyl-cyclohexylideneacetate.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
219 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
220 g
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Four
Quantity
85 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C(OP([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(OCC)=O)C.[CH3:16][CH:17]1[CH2:22][CH:21]([CH3:23])[CH2:20][C:19](=O)[CH2:18]1>C1(C)C=CC=CC=1>[CH3:16][CH:17]1[CH2:22][CH:21]([CH3:23])[CH2:20][C:19](=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:18]1 |^1:0|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
219 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
95 g
Type
reactant
Smiles
CC1CC(CC(C1)C)=O
Name
Quantity
220 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice
Quantity
400 g
Type
reactant
Smiles
Step Five
Name
Quantity
85 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for a further 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to boiling
ADDITION
Type
ADDITION
Details
there is slowly added dropwise
CUSTOM
Type
CUSTOM
Details
is held between 25° and 30° C
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed neutral
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled over a Widmer column and thus yields 110 g of ethyl 3,5-dimethyl-cyclohexylideneacetate

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CC1CC(CC(C1)C)=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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